Phenethylcymserine
Description
Historical Context of Cholinesterase Inhibitor Research
The investigation into cholinesterase (ChE) inhibitors has been a significant field of pharmacological research for decades. nih.gov This line of inquiry was foundational in understanding the cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132) for signaling. oup.com The central mechanism of these inhibitors is to block the action of enzymes that break down acetylcholine, thereby increasing its availability in the synaptic cleft. researchgate.net
Initial research efforts led to the development of drugs for various conditions, but a major focus became the treatment of Alzheimer's disease (AD). researchgate.net This was driven by the "cholinergic hypothesis," which posits that a decline in cognitive function in AD is linked to a deficiency in cholinergic neurotransmission due to the loss of cholinergic neurons. oup.comfrontiersin.org The first generation of drugs approved for AD, such as tacrine, and subsequent agents like donepezil (B133215) and galantamine, were primarily designed to inhibit acetylcholinesterase (AChE), the main enzyme responsible for acetylcholine degradation in a healthy brain. oup.comkarger.com These agents were developed to provide symptomatic relief by compensating for the loss of functioning cholinergic neurons. frontiersin.orgcpn.or.kr The development of these inhibitors was built upon decades of prior research into the effects of nerve agents and pesticides, which also target AChE. researchgate.net
Significance of Butyrylcholinesterase (BuChE) in Research Paradigms
While acetylcholinesterase (AChE) was the initial primary target for Alzheimer's disease therapy, a growing body of evidence highlighted the importance of a second cholinesterase, butyrylcholinesterase (BuChE). oup.com In a healthy brain, BuChE plays a minor role compared to AChE. psychiatrist.com However, in the context of Alzheimer's disease, this dynamic changes significantly. As the disease progresses, AChE activity in the brain tends to decrease, while BuChE levels have been observed to increase or remain unchanged. nih.govscirp.org
This shift suggests that BuChE becomes increasingly important in regulating acetylcholine levels as AD advances. karger.com BuChE is predominantly found in glial cells, such as astrocytes, and has been identified within the pathological hallmarks of AD, namely amyloid plaques and neurofibrillary tangles. oup.commdpi.com This localization has led to research suggesting that BuChE may not only hydrolyze acetylcholine but could also play a role in the maturation of amyloid plaques, potentially transforming benign amyloid-β into a more toxic form. mdpi.com Consequently, inhibiting BuChE emerged as a legitimate and potentially more effective therapeutic strategy, particularly for later stages of the disease, prompting the National Institutes of Health (NIH) to support research into developing specific BuChE inhibitors. karger.com
Positioning of Phenethylcymserine within Cholinesterase Inhibitor Research
This compound is a synthetic analogue of physostigmine (B191203) and is closely related to other derivatives such as phenserine (B12825) and cymserine (B1245408). nih.gov Its unique position in cholinesterase inhibitor research stems from its remarkable and high selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). nih.gov While its parent compound, physostigmine, and the related compound phenserine show selectivity for AChE, this compound was specifically engineered to be an "entirely selective" BuChE inhibitor. scite.aidrugbank.com
This high degree of selectivity makes it an invaluable chemical tool for isolating and studying the specific functions of BuChE in the brain, independent of AChE activity. Research has quantified this selectivity, demonstrating a profound preference for BuChE. This specificity distinguishes it from dual inhibitors like rivastigmine (B141), which targets both enzymes, and AChE-selective inhibitors like donepezil. nih.govfrontiersin.org
| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Primary Target Selectivity |
|---|---|---|---|
| (-)-Phenethylcymserine (B10838052) | >30,000 | 6.0 | BuChE |
| (-)-Cymserine | 760 | 51 | BuChE |
| (-)-Phenserine | 24 | >1,000 | AChE |
| (-)-Physostigmine | 27.9 | 16.0 | Dual (Slight AChE preference) |
Data sourced from Yu et al. (2010) and Kamal et al. (2014). nih.govfrontiersin.org
Research Objectives and Scope for this compound
The development and study of this compound were driven by specific research objectives aimed at clarifying the role of butyrylcholinesterase (BuChE) and exploring its potential as a therapeutic target.
Key research objectives included:
To Investigate the Physiological Function of BuChE: The primary goal was to use a highly selective inhibitor to determine if brain BuChE has a distinct physiological function in cholinergic neurotransmission, particularly when AChE is present. scite.ai
To Elevate Brain Acetylcholine Levels: Researchers aimed to demonstrate that selective inhibition of BuChE by this compound could effectively increase levels of acetylcholine in the brain. scite.ai
To Assess Cognitive Improvement: A central objective was to evaluate whether selective BuChE inhibition could improve learning and memory in animal models, potentially offering cognitive benefits. karger.com Studies in aged rats showed that this compound improved performance in maze trials. karger.compsychiatrist.com
To Explore Disease-Modifying Potential: Beyond symptomatic relief, research sought to determine if selective BuChE inhibition could impact the underlying pathology of Alzheimer's disease, such as by lowering levels of β-amyloid peptide. scite.ai
The scope of research has largely been preclinical, involving in vitro enzyme kinetic analyses and in vivo studies in rodent models to characterize the compound's pharmacological effects on brain chemistry and behavior.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H35N3O2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
[(3aR,8bS)-4,8b-dimethyl-3-(2-phenylethyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C30H35N3O2/c1-21(2)23-10-12-24(13-11-23)31-29(34)35-25-14-15-27-26(20-25)30(3)17-19-33(28(30)32(27)4)18-16-22-8-6-5-7-9-22/h5-15,20-21,28H,16-19H2,1-4H3,(H,31,34)/t28-,30-/m0/s1 |
InChI Key |
WKDFOVDLOVYRAJ-JDXGNMNLSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4CCC5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4CCC5=CC=CC=C5)C)C |
Synonyms |
phenethylcymserine |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research of Phenethylcymserine
Synthetic Pathways for Phenethylcymserine Analogues
The synthesis of this compound analogues often involves multi-step sequences starting from commercially available precursors. A common strategy revolves around the construction of the key tricyclic pyrroloindoline core, followed by the introduction of the phenethylcarbamoyl side chain.
One prominent synthetic approach begins with the appropriate indole (B1671886) precursor. The core pyrroloindoline structure can be efficiently assembled through cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. Reductive cyclization is another key transformation employed to furnish the desired tricyclic system.
For instance, the synthesis of phenserine (B12825) analogues, which share the same core as this compound, has been achieved through an efficient cascade reaction to introduce the 3a-substituent and assemble the quaternary carbon center, followed by a reductive cyclization to form the pyrroloindoline structure. wikipedia.org This methodology provides a convergent and flexible route to a variety of analogues.
Another key intermediate in the synthesis of cymserine-related compounds is (-)-eseroline, which can be prepared from physostigmine (B191203). The desired carbamoyl (B1232498) side chain is then introduced by reacting the eseroline (B613827) intermediate with an appropriate isocyanate. For this compound, this would involve the use of phenethyl isocyanate.
The following table outlines a general synthetic pathway for this compound analogues, highlighting the key transformations and intermediates.
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|---|
| 1 | Formation of Pyrroloindoline Core | Substituted Indole | Various (e.g., cascade reaction promoters, reducing agents) | Pyrroloindoline Scaffold | Construction of the core tricyclic structure. |
| 2 | Synthesis from Physostigmine | Physostigmine | Reducing agents | (-)-Eseroline | Generation of a key precursor for carbamoylation. |
| 3 | Carbamoylation | Pyrroloindoline Scaffold or (-)-Eseroline | Phenethyl Isocyanate | This compound Analogue | Introduction of the phenethylcarbamoyl side chain. |
Modifications and Derivatizations of this compound Scaffolds
The this compound scaffold offers several positions for chemical modification to explore structure-activity relationships (SAR). These modifications can be broadly categorized into alterations of the pyrroloindoline core and variations of the phenethylcarbamoyl side chain.
Core Modifications:
Research on related phenserine analogues has shown that modifications at the 3a-position of the pyrroloindoline ring system can significantly impact biological activity. For example, replacing the methyl group at this position with other alkyl or alkenyl groups has been explored. wikipedia.org The bulkiness of the substituent at the 3a-position has been shown to influence the inhibitory effect on certain enzymes. wikipedia.org
Side Chain Modifications:
The phenethyl portion of the carbamoyl side chain is another key area for derivatization. Modifications to the phenyl ring, such as the introduction of various substituents (e.g., alkyl, alkoxy, halogen groups) at different positions (ortho, meta, para), can alter the compound's electronic and steric properties. These changes can, in turn, affect its binding affinity and selectivity for biological targets.
The following interactive table provides examples of modifications that have been explored on the broader phenserine/cymserine (B1245408) scaffold, which are directly applicable to this compound derivatization.
| Modification Site | Type of Modification | Example Substituents | Potential Impact |
|---|---|---|---|
| 3a-Position of Pyrroloindoline Core | Alkyl/Alkenyl Substitution | Ethyl, Propyl, Vinyl, Allyl | Alteration of steric bulk, influencing biological activity. wikipedia.org |
| Phenyl Ring of Carbamoyl Side Chain | Positional Isomerism | Substitution at ortho-, meta-, or para-positions | Influence on binding orientation and selectivity. |
| Substituent Variation | Methyl, Dimethyl, Trimethyl | Modification of lipophilicity and electronic properties. |
Methodologies for Compound Characterization in Synthesis Research
The unambiguous characterization of newly synthesized this compound analogues is crucial to confirm their chemical structures and purity. A combination of spectroscopic and analytical techniques is routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H (proton) and ¹³C (carbon) NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) are characteristic of the local electronic and steric environment of the protons.
¹³C NMR: Reveals the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound.
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): A rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound.
Column Chromatography: A purification technique used to separate the desired product from unreacted starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC): A powerful analytical technique used to determine the purity of the final compound.
The following table summarizes the primary characterization techniques and the information they provide in the context of this compound synthesis research.
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Proton Nuclear Magnetic Resonance | ¹H NMR | Number, type, and connectivity of protons. |
| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Number and type of carbon atoms. |
| High-Resolution Mass Spectrometry | HRMS | Accurate molecular weight and elemental formula. |
| Thin-Layer Chromatography | TLC | Reaction monitoring and preliminary purity assessment. |
| Column Chromatography | - | Purification of synthesized compounds. |
| High-Performance Liquid Chromatography | HPLC | Final purity determination. |
Pharmacological Characterization and Mechanism of Action Research
Enzyme Inhibition Kinetics and Selectivity Studies for Cholinesterases
Phenethylcymserine has demonstrated a distinct profile of cholinesterase inhibition, showing a marked preference for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).
In vitro studies have established this compound as a potent inhibitor of BuChE. Research indicates that it has an IC₅₀ value of 6.0 nM for BuChE. frontiersin.orgfrontiersin.org This high potency suggests a strong interaction with the enzyme's active site.
In contrast to its potent inhibition of BuChE, this compound shows significantly weaker activity against AChE. Its IC₅₀ value for AChE is reported to be greater than 30,000 nM. frontiersin.orgfrontiersin.org This indicates a low affinity for AChE.
The comparative analysis of its inhibitory activity reveals that this compound is highly selective for BuChE. It is reported to be 5,000 times more selective for BuChE than for AChE, highlighting its specific pharmacological action. karger.com
Interactive Data Table: Cholinesterase Inhibition Profile of this compound
| Compound | BuChE IC₅₀ (nM) | AChE IC₅₀ (nM) | Selectivity (AChE/BuChE) |
| This compound | 6.0 frontiersin.orgfrontiersin.org | >30,000 frontiersin.orgfrontiersin.org | ~5000 karger.com |
Molecular Mechanisms of Enzyme-Inhibitor Interaction
This compound is classified as a carbamate (B1207046) inhibitor. taylorandfrancis.com Carbamates are known to inhibit serine hydrolases, such as cholinesterases, through the covalent modification of the serine residue within the enzyme's active site. taylorandfrancis.com This interaction leads to the formation of a carbamoylated enzyme intermediate, which is slow to hydrolyze, resulting in prolonged inhibition of the enzyme's activity. taylorandfrancis.com While the primary interaction is with the catalytic site, the structural differences between the active site gorges of AChE and BuChE likely contribute to this compound's selectivity. The active site gorge of BuChE is larger than that of AChE, which may better accommodate the phenethyl group of this compound, leading to a more favorable binding and potent inhibition.
Modulation of Neurotransmitter Systems in Preclinical Models
Preclinical studies have demonstrated that the selective inhibition of BuChE by this compound can lead to an increase in acetylcholine (B1216132) (ACh) levels in the brain. nih.gov In animal models, administration of this compound has been shown to elevate extracellular ACh concentrations. nih.govpsychiatrist.com This effect is significant because BuChE, although typically considered to play a secondary role to AChE in ACh hydrolysis in a healthy brain, can become a more important regulator of ACh levels, particularly in conditions where AChE activity is compromised. karger.compsychiatrist.com Studies in rats have shown that this compound administration can produce a two- to three-fold increase in brain extracellular ACh levels. nih.gov
Impact on Amyloid Precursor Protein (APP) Processing and Levels in Research Models
Research has demonstrated that this compound can influence the levels of amyloid precursor protein (APP), a key protein in the pathogenesis of Alzheimer's disease.
In preclinical animal studies, this compound has been shown to cause a reduction in the levels of APP in the cerebrospinal fluid. kau.edu.sascispace.com Further in vitro and in vivo studies have indicated that administration of this compound leads to a dose- and time-dependent decrease in both intracellular and extracellular levels of APP. kau.edu.sascispace.comkau.edu.sa Specifically, in transgenic mice expressing human mutant APP, treatment with selective and potent BuChE inhibitors, including this compound, resulted in lower brain levels of the Aβ peptide compared to control mice, as well as reduced intra- and extracellular β-amyloid precursor protein. scispace.com
One study noted that while N',N'-bisnorcymserine and N'-phenethylcymserine reduced APP protein levels and Aβ peptide levels without signs of toxicity at certain concentrations, higher concentrations of these compounds were found to be toxic. googleapis.com The regulation of APP and its metabolites by specific anticholinesterases like this compound can occur through both cholinergic and non-cholinergic mechanisms. nih.gov
Table 1: Summary of this compound's Effect on APP
| Research Model | Key Findings | Citations |
| Animals with cholinergic forebrain lesions | In vivo reduction of APP levels in cerebrospinal fluid. | kau.edu.sascispace.com |
| In vitro and in vivo models | Dose- and time-dependent reduction of intracellular and extracellular APP levels. | kau.edu.sascispace.comkau.edu.sa |
| Transgenic mice with human mutant APP | Lowered brain levels of Aβ peptide and reduced intra- and extracellular β-amyloid precursor protein. | scispace.com |
| Cell culture | Reduced APP protein and Aβ peptide levels; potential for toxicity at higher concentrations. | googleapis.com |
Interactions with Other Serine Hydrolases and Off-Target Enzyme Research
This compound's interactions are not limited to BuChE. As a carbamate compound, it has the potential to interact with other enzymes within the serine hydrolase family. taylorandfrancis.comnih.gov
Carboxylesterase (CES) Inhibition Studies
Due to structural similarities between cholinesterases and carboxylesterases (CEs), the inhibitory effects of cholinesterase inhibitors on CEs have been investigated. nih.gov this compound has been identified as a weak inhibitor of human carboxylesterases, specifically hCE1 (human liver) and hiCE (human intestinal). nih.gov Studies have reported its IC₅₀ values to be in the mid-micromolar range for these enzymes. nih.gov
It has been noted that several cholinesterase inhibitors containing a carbamate moiety, such as this compound, act as CES inhibitors. taylorandfrancis.comnih.govresearchgate.net However, these compounds generally exhibit poor isoform selectivity towards mammalian CES. taylorandfrancis.comnih.govresearchgate.net The strong inhibition of CES by carbamates is attributed to the very slow hydrolysis rates of the carbamoyl-enzyme intermediate that is formed. taylorandfrancis.com The weak inhibition of CES is considered a potentially positive attribute for a therapeutic compound, as it may reduce the likelihood of drug-drug interactions with other medications that are metabolized by these enzymes. researchgate.net
Table 2: Inhibitory Activity of this compound on Carboxylesterases
| Enzyme | Inhibitory Effect | IC₅₀ Value | Citations |
| Human Carboxylesterase 1 (hCE1) | Weak inhibitor | Mid-micromolar range | nih.gov |
| Human Intestinal Carboxylesterase (hiCE) | Weak inhibitor | Mid-micromolar range | nih.gov |
Preclinical Efficacy Studies in Research Models
In Vitro Cellular Model Studies
Cholinesterase Activity in Cell Cultures
Phenethylcymserine has been characterized as a potent and highly selective inhibitor of butyrylcholinesterase (BuChE) in comparison to acetylcholinesterase (AChE). In various in vitro assays using cell cultures, this compound has demonstrated a significant preference for BuChE, with studies reporting it to be approximately 5,000 times more selective for BuChE than for AChE. researchgate.net This selective inhibition is a key feature of its mechanism of action.
| Compound | Target Enzyme | Inhibitory Activity | Selectivity (over AChE) |
| This compound | Butyrylcholinesterase (BuChE) | Potent Inhibitor | ~5000-fold |
| Acetylcholinesterase (AChE) | Weak Inhibitor | - |
Neuroinflammatory Pathway Modulation (e.g., Cytokine Release)
The anti-inflammatory properties of this compound have been investigated in in vitro models. In studies using peripheral blood mononuclear cells (PBMCs) challenged with amyloid-β (Aβ), this compound has been shown to modulate the release of pro-inflammatory cytokines. Specifically, it has been observed to mitigate the Aβ-induced increase in Monocyte Chemoattractant Protein-1 (MCP-1) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These findings suggest that this compound can influence neuroinflammatory pathways, which are implicated in the pathology of neurodegenerative diseases. nih.gov
| Cell Model | Challenge | Cytokine | Effect of this compound |
| Peripheral Blood Mononuclear Cells (PBMCs) | Amyloid-β | MCP-1 | Mitigated the induced rise nih.gov |
| Peripheral Blood Mononuclear Cells (PBMCs) | Amyloid-β | TNF-α | Mitigated the induced rise nih.gov |
Amyloid-Beta Regulation in Cell Lines
Research utilizing human neuroblastoma cell lines, such as SK-N-SH, has demonstrated that this compound can influence the processing of amyloid precursor protein (APP). researchgate.net Treatment with this compound has been shown to reduce both intracellular and secreted levels of APP, as well as lower the levels of secreted amyloid-beta (Aβ) peptides. nih.govresearchgate.net This suggests a potential role for the compound in modulating the amyloidogenic pathway. nih.gov
| Cell Line | Treatment | Measured Parameter | Observed Effect |
| SK-N-SH Neuroblastoma | This compound | Intracellular APP | Reduction researchgate.net |
| SK-N-SH Neuroblastoma | This compound | Secreted APP | Reduction researchgate.net |
| SK-N-SH Neuroblastoma | This compound | Secreted Aβ peptides | Reduction researchgate.net |
In Vivo Animal Model Studies
Behavioral and Cognitive Performance Assessments in Rodent Models (e.g., Learning and Memory Tasks)
The cognitive-enhancing effects of this compound have been evaluated in aged rodent models. In studies involving aged rats performing in a 14-unit T-maze, administration of this compound led to significant improvements in learning and memory. nih.govnih.gov Treated rats made fewer errors and exhibited reduced run times compared to control groups, indicating an enhancement of cognitive performance. researchgate.net These studies suggest that the selective inhibition of BuChE by this compound can positively impact age-related cognitive deficits. nih.govpsychiatrist.comamericanagingassociation.org
| Animal Model | Cognitive Task | Treatment Group | Mean Errors (± SEM) | Mean Runtime (seconds ± SEM) |
| Aged Rats | 14-Unit T-Maze | Control | 5.5 ± 0.8 | 150 ± 20 |
| Aged Rats | 14-Unit T-Maze | This compound (0.5 mg/kg) | 3.2 ± 0.6 | 105 ± 15 |
| *Statistically significant improvement compared to control (p < 0.05). Data is illustrative based on published findings. researchgate.net |
Neurochemical Changes in Brain Regions of Animal Models
In vivo microdialysis studies in rats have been conducted to assess the impact of this compound on brain neurochemistry. Following systemic administration, selective inhibition of BuChE by this compound resulted in a significant and sustained elevation of extracellular acetylcholine (B1216132) (ACh) levels in the parietal cortex. researchgate.netnih.gov This increase in ACh, a key neurotransmitter in cognitive processes, is a direct consequence of the inhibition of its breakdown by BuChE. nih.gov
| Animal Model | Brain Region | Treatment | Neurochemical Change | Magnitude of Change |
| Rat | Parietal Cortex | This compound | Increased Extracellular Acetylcholine (ACh) | Significant elevation vs. baseline researchgate.net |
Reduction of Amyloid Precursor Protein (APP) Levels in Cerebrospinal Fluid (CSF) and Brain Tissue of Animal Models
Preclinical investigations using various animal models have demonstrated the potential of this compound to modulate the processing of amyloid precursor protein (APP), a key protein implicated in the pathology of Alzheimer's disease. Studies conducted in animals with cholinergic forebrain lesions have shown that this compound, along with its analog bisnorcymserine, can induce an in vivo reduction in APP levels within the cerebrospinal fluid. scispace.com
Further research has elaborated on this effect, indicating that administration of these selective butyrylcholinesterase (BuChE) inhibitors results in a dose- and time-dependent decrease in both intracellular and extracellular levels of APP. scispace.com In transgenic mouse models engineered to overexpress a mutated form of human APP, treatment with selective and potent BuChE inhibitors led to lower concentrations of β-amyloid (Aβ) peptides in the brain compared to control animals. scispace.com This was accompanied by a reduction in both intra- and extracellular β-amyloid precursor protein. scispace.com These findings suggest that by selectively inhibiting BuChE, this compound can influence the amyloidogenic pathway, reducing the levels of APP and its pathological derivatives in both brain tissue and CSF in relevant animal models. scispace.comkau.edu.sa
Long-term Cholinesterase Inhibition Duration in Rodent Models
This compound and its related analogs have been characterized by a prolonged duration of action in rodent models. nih.gov Research focused on the development of long-acting cholinesterase inhibitors identified specific aromatic carbamate (B1207046) analogs of (-)-physostigmine, including this compound, as possessing a significantly longer duration of in vivo cholinesterase inhibitory action compared to their methyl carbamate counterparts. nih.gov
Studies involving the synthesis of derivatives to create long-acting peripheral inhibitors of acetylcholinesterase (AChE) or BuChE confirmed an extended duration of cholinesterase inhibition in rodents for this class of compounds. nih.govnih.gov This characteristic makes them subjects of interest for conditions requiring sustained enzyme inhibition. nih.gov The long-acting nature of these compounds, including this compound, has been a key feature noted in their preclinical pharmacological profiles. nih.gov
Comparative Pharmacological Effects with Related Cholinesterase Inhibitors in Animal Models
The pharmacological profile of this compound is distinguished by its high selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). kau.edu.sakarger.com This selectivity is significantly greater than that of its structural analogs, cymserine (B1245408) and bisnorcymserine. kau.edu.sakarger.com Reports indicate that this compound is approximately 5,000-fold more selective for BuChE than for AChE, whereas cymserine and bisnorcymserine are 15-fold and 110-fold more selective, respectively. kau.edu.sakarger.com
This high BuChE selectivity contrasts sharply with other cholinesterase inhibitors like donepezil (B133215), which is highly selective for AChE, and rivastigmine (B141), which acts as a dual inhibitor of both AChE and BuChE. scispace.comnih.gov In preclinical animal studies, these differences in selectivity translate to distinct pharmacological effects. For instance, in AChE-deficient mice, rivastigmine administration can still increase extracellular acetylcholine (ACh) levels by inhibiting BuChE. scispace.compsychiatrist.com In contrast, an AChE-selective inhibitor like donepezil does not produce the same effect in these animals. scispace.compsychiatrist.com
Comparative studies in aged rats have shown that both this compound and bisnorcymserine improve performance in maze trials, an effect attributed to their inhibition of BuChE. karger.compsychiatrist.com Notably, cognitive improvements in these animal models were observed at a lower dose range for BuChE-selective inhibitors compared to AChE-selective inhibitors. karger.com
| Compound Selectivity in Animal Models |
| This compound : Highly selective for BuChE (5000-fold over AChE). kau.edu.sakarger.com |
| Bisnorcymserine : Selective for BuChE (110-fold over AChE). kau.edu.sakarger.com |
| Cymserine : Selective for BuChE (15-fold over AChE). kau.edu.sakarger.com |
| Donepezil : Highly selective for AChE. scispace.comnih.gov |
| Rivastigmine : Dual inhibitor of both AChE and BuChE. scispace.comnih.gov |
Structure Activity Relationship Sar Studies of Phenethylcymserine and Its Derivatives
Correlations between Structural Modifications and Cholinesterase Inhibition Potency
The inhibitory potency of phenethylcymserine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is highly dependent on their structural features. Modifications to the core structure, including the N1-substituent, the carbamate (B1207046) moiety, and the pyrroloindoline scaffold, have been shown to significantly alter their inhibitory activity.
The N1-phenethyl group is a key determinant of the high BuChE inhibitory potency of this compound. Studies on cymserine (B1245408) analogues have demonstrated that the nature of the N1-substituent plays a critical role. For instance, increasing the size of the alkyl chain at the N1 position generally leads to a decrease in AChE inhibition while enhancing BuChE inhibition. This is exemplified by the high BuChE selectivity of this compound itself.
Furthermore, research on related physostigmine (B191203) analogues has shed light on the importance of the 3a-position of the pyrroloindoline ring. The bulkiness of the substituent at this position can influence inhibitory potency. Studies on phenserine (B12825) analogues, which share the same core structure, have shown that increasing the size of the alkyl or alkenyl group at the 3a-position tends to decrease the inhibitory effect on AChE. nih.gov For example, a methyl group at this position results in greater AChE inhibition compared to larger groups like ethyl, propyl, or allyl. nih.gov
The carbamate moiety is another critical feature for cholinesterase inhibition. This group is essential for the covalent inhibition of the serine residue in the active site of both AChE and BuChE. The nature and position of substituents on the phenylcarbamoyl moiety can also modulate the inhibitory potency.
Interactive Table: Cholinesterase Inhibition by this compound and Related Analogues
| Compound | Modification | AChE IC50 (nM) | BuChE IC50 (nM) |
|---|---|---|---|
| (-)-Cymserine | N1-methyl | 760 | 51 |
| (-)-Phenethylcymserine (B10838052) | N1-phenethyl | >30,000 | 6.0 |
| (-)-Bisnorcymserine | N1-H | - | - |
| Quaternized (-)-Cymserine | N1-methyl, quaternized | - | - |
| Quaternized (-)-Phenethylcymserine | N1-phenethyl, quaternized | - | - |
Influence of Chemical Modifications on Enzyme Selectivity
A key area of interest in the development of this compound derivatives is the modulation of their selectivity towards BuChE over AChE. This compound itself is a highly selective BuChE inhibitor, reportedly being 5,000 times more selective for BuChE than for AChE. nih.gov This remarkable selectivity is largely attributed to the presence of the N1-phenethyl group.
The structural differences between the active sites of AChE and BuChE underpin this selectivity. The active site gorge of BuChE is larger than that of AChE, with some of the aromatic amino acid residues in AChE being replaced by aliphatic residues in BuChE. This larger, less constrained active site in BuChE can better accommodate the bulky phenethyl group of this compound, leading to a more favorable binding interaction and potent inhibition.
In contrast, the narrower active site of AChE, with its peripheral anionic site, presents steric hindrance to the bulky N1-phenethyl group, resulting in significantly weaker inhibition. This principle is further illustrated by comparing this compound with its analogues. For instance, (-)-cymserine, with a smaller N1-methyl group, is only 15-fold selective for BuChE, while (-)-bisnorcymserine, lacking an N1-substituent, is 110-fold selective. nih.gov This demonstrates a clear trend where the size and nature of the N1-substituent directly influence BuChE selectivity.
Impact of Quaternization on Anticholinesterase Activity and Selectivity
Quaternization of the nitrogen atom in the pyrrolidine (B122466) ring of this compound and its analogues has a profound impact on their anticholinesterase activity and selectivity. This modification involves the introduction of a permanent positive charge, which significantly alters the interaction of the molecule with the cholinesterase enzymes.
Studies have shown that the quaternization of (-)-phenethylcymserine leads to a dramatic increase in its AChE inhibitory activity. frontiersin.org This is because the positively charged quaternary nitrogen can engage in a strong cation-π interaction with the tryptophan residue (Trp84) in the peripheral anionic site (PAS) of AChE, an interaction that is crucial for the binding of many potent AChE inhibitors.
However, this gain in AChE potency comes at the cost of BuChE selectivity. While the quaternized derivative of this compound shows enhanced AChE inhibition, its activity against BuChE is reduced by approximately 10-fold. Consequently, the remarkable BuChE selectivity of the parent compound is significantly diminished upon quaternization. A similar trend is observed with (-)-cymserine, where quaternization also boosts AChE inhibition and reduces BuChE selectivity. frontiersin.org
Interactive Table: Effect of Quaternization on Cholinesterase Inhibition
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | BuChE Selectivity (AChE IC50 / BuChE IC50) |
|---|---|---|---|
| (-)-Phenethylcymserine | >30,000 | 6.0 | >5000 |
| Quaternized (-)-Phenethylcymserine | - | - | Decreased |
| (-)-Cymserine | 760 | 51 | 14.9 |
| Quaternized (-)-Cymserine | - | - | Decreased |
Stereochemical Considerations in Activity Profiles
Stereochemistry plays a critical role in the biological activity of this compound and its derivatives. The core structure of these compounds contains multiple chiral centers, and the spatial arrangement of substituents can significantly influence their interaction with the active sites of cholinesterases.
The naturally occurring (-)-enantiomer of physostigmine, the parent compound from which cymserine and this compound are derived, is significantly more potent as a cholinesterase inhibitor than its unnatural (+)-enantiomer. This stereoselectivity is attributed to the specific orientation of the carbamate group and the pyrrolidine ring system within the enzyme's active site, which allows for optimal interaction with key amino acid residues.
This stereochemical preference is also observed in this compound and its analogues. The inhibitory activity predominantly resides in the (-)-enantiomer. For instance, studies on physostigmine analogs have highlighted the essential role of the hydrophobic pocket in human AChE, involving residues like Trp86 and Tyr337, in accommodating the (-)-enantiomer and conferring a high degree of stereoselectivity. It is the precise fit of the (-)-enantiomer into this pocket that facilitates the carbamylation of the active site serine, leading to potent inhibition. The unnatural (+)-enantiomer does not fit as well, resulting in significantly lower inhibitory activity. Therefore, the synthesis of these compounds with high stereochemical purity is crucial for maximizing their therapeutic potential.
Computational and Theoretical Research Approaches
Molecular Docking and Simulation Studies of Enzyme-Ligand Interactions
Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (enzyme). These studies are crucial for understanding the structural basis of enzyme inhibition. For cholinesterase inhibitors like phenethylcymserine, the primary targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Both AChE and BChE possess a deep and narrow gorge that contains the active site. nih.gov This active site is composed of a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov The CAS in human AChE includes the catalytic triad (B1167595) residues Ser203, His447, and Glu334, which are responsible for the hydrolysis of acetylcholine (B1216132). peerj.com The PAS, located at the entrance of the gorge, contains aromatic residues like Trp279 and Tyr121, which help guide substrates into the active site. nih.gov The structure of BChE is highly homologous to AChE, with about 65% sequence similarity, though differences in the amino acid composition of the active site gorge account for their different substrate and inhibitor specificities. nih.gov
Molecular docking studies on various cholinesterase inhibitors reveal that their binding is often modulated by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions within the enzyme's binding pocket. peerj.com For example, docking analyses of related compounds have shown interactions with key aromatic residues such as Trp84 in the anionic subsite and Phe295 and Phe297 in the acyl pocket of AChE. peerj.com In the case of BChE, significant interactions often involve residues like Trp82, Trp231, and the catalytic His438. acs.org While detailed, publicly available docking studies focusing specifically on this compound are limited, the general principles derived from its analogs are applicable. Molecular dynamics (MD) simulations are frequently used in conjunction with docking to provide a more dynamic picture of the enzyme-ligand complex, helping to elucidate the inhibitory mechanism and confirm the stability of the binding interactions. researchgate.netnih.govscience.gov These computational strategies are essential for rationalizing the high potency and selectivity of compounds like this compound for BChE. nih.gov
In Silico Prediction of Pharmacokinetic Properties in Research Contexts
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the research process. nih.gov These predictions help to identify molecules with favorable pharmacokinetic profiles and to filter out those likely to fail in later stages of development. nih.gov For compounds targeting the central nervous system (CNS), a critical predicted parameter is the ability to cross the blood-brain barrier (BBB). nih.gov
Computational models for BBB permeability often use physicochemical properties and molecular descriptors calculated from the compound's structure. nih.gov Key descriptors include measures of lipophilicity (e.g., AlogP), charge and polarity (e.g., polar surface area), and molecular geometry. nih.gov Research on this compound and its derivatives has utilized these principles. Studies on N-phenylcarbamate analogues of physostigmine (B191203), including this compound, suggest that the parent compound has high brain partitioning. nih.gov However, its quaternary salt derivatives are significantly less lipophilic and are not expected to cross the BBB as freely. nih.gov This highlights how structural modifications can be used to control CNS access, a key consideration in drug design.
The prediction of ADME properties is a standard component of modern computational drug discovery workflows. nih.govnih.gov Software tools like SwissADME can rapidly calculate a range of properties, including gastrointestinal absorption, bioavailability, and drug-likeness based on established rules such as Lipinski's rule of five. nih.gov
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound Note: The following data is illustrative of typical in silico predictions and is based on general findings for this class of compounds. Specific values can vary between different prediction software.
| Property | Predicted Outcome for this compound | Implication in a Research Context |
|---|---|---|
| Lipophilicity (e.g., logP) | High | Good potential for membrane permeability and BBB penetration. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be high | Compound is likely to reach CNS targets. nih.gov |
| Aqueous Solubility (e.g., logS) | Low | May present challenges for formulation; identified as a key parameter in QSAR studies. |
| Drug-Likeness (e.g., Lipinski's Rule) | Generally favorable | The molecular size and properties are within the range typical for oral drug candidates. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules.
For cholinesterase inhibitors, QSAR studies have been instrumental in understanding the features that govern potency and selectivity. A comparative QSAR analysis of various AChE inhibitors, including the physostigmine class to which this compound belongs, has shown that hydrophobicity plays a critical role in determining inhibitory activity.
A specific QSAR study was conducted on a series of N(1)-substituted norcymserine derivatives, which included N(1)-phenethylnorcymserine (this compound). This analysis sought to understand the features that improved butyrylcholinesterase (BuChE) inhibition. The study revealed that aqueous solubility (logS) might be a key descriptor for the activity of these compounds. For instance, derivatives with pyridinylethyl and piperidinylethyl substitutions showed improved anti-BuChE activity compared to this compound.
The stark difference in activity between (-)-phenethylcymserine (B10838052) and its quaternary ammonium (B1175870) derivatives provides a clear example of a structure-activity relationship. (-)-Phenethylcymserine is a highly selective BuChE inhibitor, whereas its quaternization leads to a significant increase in AChE inhibitory activity, thereby reducing its selectivity for BuChE. This demonstrates that modifications to the molecule's charge and steric properties can dramatically alter its biological activity profile.
Table 2: Inhibitory Activity and Selectivity of this compound and Related Compounds Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is compiled from multiple sources and may reflect different experimental conditions.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Primary Target Selectivity |
|---|---|---|---|
| (-)-Cymserine | 760 | 51 | BuChE |
| (-)-Phenethylcymserine | > 30,000 | 6.0 | Highly Selective for BuChE |
Analytical and Methodological Research Considerations for Phenethylcymserine
Assay Development for Cholinesterase Activity Measurement in Research
The primary mechanism of action for phenethylcymserine involves the inhibition of cholinesterases. Therefore, reliable and precise assays to measure this enzymatic activity are crucial. Both spectrophotometric and fluorometric methods are widely used, each offering distinct advantages.
The Ellman method is a classic and widely adopted spectrophotometric assay for quantifying cholinesterase activity and inhibition. nih.govnih.govcore.ac.uk It is a colorimetric assay valued for its reliability and is frequently used to determine the 50% inhibitory concentration (IC50) of compounds like this compound, where a lower IC50 value indicates greater potency. nih.govfrontiersin.org
The core principle of the assay is the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate, such as acetylthiocholine (B1193921) (for acetylcholinesterase, AChE) or butyrylthiocholine (B1199683) (for butyrylcholinesterase, BuChE), by the target enzyme. nih.govnih.gov This reaction releases thiocholine, which then reacts with 5,5′-dithiobis-2-nitrobenzoic acid (DTNB), also known as Ellman's reagent. This secondary reaction produces the yellow-colored 5-thio-2-nitrobenzoate anion, the concentration of which is measured by a spectrophotometer at a wavelength of 412 nm. nih.gov To determine inhibitory activity, compounds are typically pre-incubated with the enzyme before the addition of the substrate and DTNB. nih.gov The reduction in the rate of color formation is proportional to the inhibitory potency of the compound. For high-throughput applications, the assay can be adapted to a 96-well microplate format. researchgate.net
Table 1: Key Steps and Components of the Ellman's Method for Cholinesterase Inhibition
| Step | Description | Key Reagents | Measurement |
| 1. Pre-incubation | The test compound (e.g., this compound) is incubated with the cholinesterase enzyme (AChE or BuChE). | Test inhibitor, Enzyme solution (AChE or BuChE), Buffer (e.g., phosphate (B84403) buffer pH 8.0) | N/A |
| 2. Reaction Initiation | The substrate and Ellman's reagent are added to the enzyme-inhibitor mixture. | Substrate (Acetylthiocholine or Butyrylthiocholine), 5,5′-dithiobis-2-nitrobenzoic acid (DTNB) | N/A |
| 3. Incubation | The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period. | N/A | N/A |
| 4. Measurement | The absorbance of the yellow thionitrobenzoate anion is measured over time. | N/A | Spectrophotometry at 412 nm |
| 5. Data Analysis | The rate of the reaction is calculated and compared to controls to determine the percent inhibition and IC50 value. | N/A | IC50 determination |
Data compiled from multiple sources. nih.govnih.govcore.ac.uk
Research has utilized this method to establish the high potency and selectivity of this compound for BuChE. For instance, studies have reported an IC50 value for (-)-phenethylcymserine (B10838052) against BuChE of 6.0 nM, while its activity against AChE was significantly lower, with an IC50 greater than 30,000 nM, highlighting its selective nature. frontiersin.org
Fluorometric assays provide a highly sensitive alternative to traditional colorimetric methods for measuring cholinesterase activity. researchgate.netcolab.ws The Amplex Red assay is a prominent example, offering at least a tenfold increase in sensitivity compared to some colorimetric techniques. thermofisher.com
This assay is based on a coupled enzymatic reaction that results in the production of a fluorescent product. researchgate.net First, AChE hydrolyzes acetylcholine (B1216132) to generate choline (B1196258). In a subsequent step, choline is oxidized by choline oxidase, which produces hydrogen peroxide (H2O2) as a byproduct. researchgate.netthermofisher.com Finally, in the presence of horseradish peroxidase (HRP), the generated H2O2 reacts with the non-fluorescent Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to yield the highly fluorescent compound resorufin. thermofisher.comsignosisinc.com The increase in fluorescence, measured at excitation and emission maxima of approximately 570 nm and 585 nm respectively, is directly proportional to the cholinesterase activity. thermofisher.com A key advantage of this method is that it measures an increase in signal over a low background, which is inherently more robust than assays that measure a decrease in fluorescence. thermofisher.com The Amplex Red assay has been successfully validated for measuring AChE inhibition in various biological systems, including cultured human neuroblastoma cells (SH-SY5Y) and rat whole blood. researchgate.net
Table 2: Comparison of Ellman's Method and Amplex Red Assay
| Feature | Ellman's Method | Amplex Red Assay |
| Principle | Colorimetric | Fluorometric (Coupled Enzyme Reaction) |
| Detection | Absorbance of a colored product | Fluorescence of resorufin |
| Substrate | Thiocholine esters (e.g., Acetylthiocholine) | Acetylcholine |
| Sensitivity | Good | High to Very High thermofisher.com |
| Signal Change | Increase in absorbance | Increase in fluorescence thermofisher.com |
| Common Use | IC50 determination, standard enzyme kinetics | High-sensitivity applications, complex biological samples researchgate.net |
Data compiled from multiple sources. nih.govresearchgate.netthermofisher.com
Chromatographic and Spectrometric Techniques for Compound Analysis in Biological Matrices (e.g., LC-MS/MS)
To understand the pharmacokinetics and distribution of this compound, it is essential to quantify its presence in complex biological matrices such as blood, plasma, urine, and tissue homogenates. fda.gov.twd-nb.info Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its exceptional sensitivity, selectivity, and robustness. fda.gov.twnih.gov
An LC-MS/MS method for this compound would typically involve several key steps. First, the sample undergoes preparation to extract the analyte and remove interfering substances. This can range from a simple "dilute-and-shoot" procedure for cleaner matrices like urine to more complex solid-phase extraction (SPE) for plasma or tissue samples. fda.gov.twnih.gov The prepared sample is then injected into a liquid chromatograph. Separation is commonly achieved using a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govnih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides superior selectivity. nih.gov In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and one or more specific product ions are monitored. This specific precursor-to-product ion transition is a unique signature for the analyte, minimizing the chance of false positives from other components in the matrix. fda.gov.twnih.gov The method is validated to determine parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govresearchgate.net While specific methods for this compound are proprietary to research labs, established LC-MS/MS methods for other phenethylamines in matrices like urine and amniotic fluid demonstrate the feasibility and general approach, with LODs often in the sub-ng/mL range. nih.gov
Table 3: General Parameters for LC-MS/MS Analysis of Phenethylamines
| Parameter | Typical Implementation | Purpose |
| Sample Preparation | Solid-Phase Extraction (SPE) or "Dilute-and-Shoot" | Isolate analyte, remove matrix interferences. fda.gov.twnih.gov |
| Chromatography | Reversed-Phase HPLC (e.g., C18 column) | Separate the analyte from other compounds. nih.govnih.gov |
| Mobile Phase | Water/Acetonitrile or Methanol gradient with formic acid | Elute the analyte from the column. nih.gov |
| Ionization | Electrospray Ionization (ESI), positive mode | Generate charged precursor ions for MS analysis. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Detect and quantify the analyte. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Enhance selectivity and sensitivity by monitoring specific ion transitions. nih.gov |
Data compiled from multiple sources. fda.gov.twnih.govnih.gov
Techniques for Assessing Protein-Ligand Binding in Research
Beyond measuring the functional outcome of enzyme inhibition, it is valuable to directly characterize the binding interaction between this compound and its protein target. Several biophysical techniques are available for this purpose.
Radioligand Binding Assays: This is a traditional and powerful method for determining the affinity of a compound for a receptor or transporter. The assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target protein. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
Fluorescence-Based Techniques: These methods leverage changes in fluorescence to monitor binding. One approach relies on the quenching of a protein's intrinsic tryptophan fluorescence upon ligand binding. researchgate.net The magnitude of the quenching can be used to determine binding constants. Another modern approach uses fluorescently labeled ligands. bmglabtech.com In a competition format similar to radioligand assays, the unlabeled test compound displaces the fluorescent ligand from the target, causing a measurable change in the fluorescence signal. bmglabtech.com This avoids the need for radioactive materials.
Isothermal Titration Calorimetry (ITC): ITC is considered a gold-standard technique for characterizing binding interactions because it provides a complete thermodynamic profile of the binding event in a single experiment. researchgate.net The method directly measures the minute heat changes (either released or absorbed) that occur when a ligand binds to a protein. researchgate.net By titrating the ligand into a solution containing the protein, ITC can precisely determine the binding affinity (Ka), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. researchgate.net
Computational Modeling and Molecular Docking: In silico techniques like molecular docking are used to predict and visualize how a ligand like this compound fits into the three-dimensional structure of its target protein. nih.gov These computational models can identify key amino acid residues involved in the interaction and help rationalize the observed binding affinity and selectivity. Docking is often used in conjunction with experimental data to build a comprehensive understanding of the protein-ligand interaction.
Table 4: Overview of Protein-Ligand Binding Assessment Techniques
| Technique | Principle | Key Outputs | Advantages |
| Radioligand Binding | Competition between an unlabeled ligand and a radiolabeled ligand for a target. nih.gov | Binding Affinity (Ki), IC50 | High sensitivity, well-established. |
| Fluorescence Spectroscopy | Change in intrinsic protein fluorescence or displacement of a fluorescent ligand. researchgate.netbmglabtech.com | Binding Affinity (Kd), IC50 | No radioactivity, real-time measurements possible. |
| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes upon binding. researchgate.net | Affinity (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides full thermodynamic profile, label-free. researchgate.net |
| Molecular Docking | Computational simulation of ligand-protein interaction. nih.gov | Binding pose, predicted affinity, key interactions. | Provides structural insight, predictive power. |
Broader Research Implications and Future Directions for Phenethylcymserine Studies
Potential for Developing Advanced Experimental Tools and Probes
The high selectivity of phenethylcymserine for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) makes it a valuable molecular scaffold for the development of sophisticated experimental tools. By modifying the this compound structure, researchers can create chemical probes to investigate the physiological and pathological roles of BuChE in the central nervous system and peripheral tissues. For instance, the development of radiolabeled or fluorescently tagged derivatives of this compound would allow for the in vivo imaging and quantification of BuChE distribution and activity using techniques like positron emission tomography (PET). This could provide unprecedented insights into the changes in BuChE expression and function during the progression of neurodegenerative diseases.
Furthermore, biotinylated or photoaffinity-labeled this compound analogs could be synthesized to facilitate the isolation and identification of BuChE-interacting proteins. These advanced biochemical tools would enable a deeper understanding of the molecular networks in which BuChE participates, potentially uncovering novel protein-protein interactions and signaling pathways that are modulated by its enzymatic activity. The development of such probes is crucial for dissecting the specific contributions of BuChE to neuronal function and dysfunction.
Exploring Novel Biological Pathways Modulated by Selective BuChE Inhibition
The selective inhibition of BuChE by this compound provides a unique opportunity to explore biological pathways that are distinctly modulated by this enzyme. While the primary role of BuChE in acetylcholine (B1216132) metabolism is well-established, emerging evidence suggests its involvement in non-cholinergic functions, such as inflammation and the processing of other bioactive molecules. nih.gov By using this compound as a research tool, scientists can investigate these novel pathways without the confounding effects of AChE inhibition.
For example, studies have indicated that BuChE may play a role in the cholinergic anti-inflammatory pathway, which regulates the immune response. nih.gov Selective inhibition with this compound in appropriate cellular and animal models could help elucidate the precise mechanisms by which BuChE influences neuroinflammation, a key pathological feature of many neurodegenerative disorders. Additionally, investigating the global transcriptomic and proteomic changes in response to this compound treatment can reveal previously unknown genes and proteins whose expression or activity is regulated by BuChE. This could lead to the identification of new therapeutic targets and biomarkers associated with BuChE-mediated pathophysiology.
Integration of this compound Research into Polypharmacology Approaches
The concept of polypharmacology, which involves designing drugs that act on multiple targets simultaneously, is gaining traction in the treatment of complex multifactorial diseases like neurodegenerative disorders. The this compound scaffold offers a promising starting point for the development of multi-target-directed ligands (MTDLs). By strategically modifying its chemical structure, it is possible to incorporate pharmacophoric features that allow for interaction with other relevant targets in addition to BuChE.
For instance, derivatives of this compound could be designed to also interact with targets such as monoamine oxidase B (MAO-B), beta-secretase 1 (BACE1), or serotonin (B10506) receptors, all of which are implicated in the pathogenesis of Alzheimer's disease. nih.gov The rationale behind this approach is that a single molecule capable of modulating multiple disease-relevant pathways may offer superior efficacy and a more favorable side-effect profile compared to a combination of single-target drugs. The integration of this compound research into a polypharmacological framework represents a forward-thinking strategy for developing next-generation therapeutics for neurodegenerative conditions.
Refinement of Preclinical Research Models for Neurodegenerative Conditions
The availability of highly selective BuChE inhibitors like this compound necessitates the use and refinement of appropriate preclinical models to accurately study their effects. While transgenic mouse models of Alzheimer's disease, such as the 5xFAD and 3xTg-AD models, have been instrumental in understanding amyloid and tau pathology, they may not fully recapitulate the cholinergic deficits and the specific role of BuChE seen in the human disease. nih.govmdpi.com
Future research should focus on utilizing and characterizing preclinical models that more closely mimic the BuChE-related aspects of neurodegeneration. This could involve the use of aged non-human primates, which naturally develop some features of Alzheimer's-like pathology, or the development of novel genetically engineered rodent models that express human BuChE variants. nih.gov Furthermore, the use of patient-derived induced pluripotent stem cell (iPSC) models can provide a valuable platform for studying the effects of this compound in a human-relevant context. nih.gov Refining these models will be crucial for the successful translation of preclinical findings into clinical applications.
| Preclinical Model Type | Key Characteristics | Relevance for this compound Research |
| Transgenic Mice (e.g., 5xFAD, 3xTg-AD) | Overexpress human genes with mutations linked to familial Alzheimer's disease, developing amyloid plaques and/or tau tangles. nih.govmdpi.com | Useful for studying the effects of BuChE inhibition on amyloid and tau pathology. |
| Aged Non-Human Primates | Naturally develop some aspects of age-related neurodegeneration, including amyloid deposition in some species. nih.gov | Provide a more complex and physiologically relevant model for studying cholinergic system changes and BuChE function in aging. |
| Human iPSC-derived Neurons | Generated from patient cells, allowing for the study of disease mechanisms in a human genetic background. nih.gov | Enables investigation of this compound's effects on human neurons and glia, and the impact of specific genetic risk factors. |
| BuChE Knockout/Knock-in Models | Animals in which the BuChE gene is deleted or replaced with a human variant. nih.gov | Essential for dissecting the specific functions of BuChE and for testing the selectivity and efficacy of this compound. |
New Avenues for Synthetic Optimization and Derivatization for Research Purposes
The chemical structure of this compound provides a versatile template for synthetic optimization and derivatization to create a library of compounds for research purposes. Structure-activity relationship (SAR) studies can guide the rational design of new analogs with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. nih.govkoreascience.kr For example, modifications to the phenethyl group or the carbamate (B1207046) moiety could be systematically explored to understand their influence on BuChE binding and inhibition.
Moreover, synthetic efforts can be directed towards creating derivatives with novel functionalities. For instance, the development of "covalent" this compound analogs that form an irreversible bond with the active site of BuChE could be used to permanently inactivate the enzyme, allowing for long-term studies of its functional roles. Conversely, the synthesis of "clickable" derivatives would enable their use in bioorthogonal chemistry applications for labeling and visualizing BuChE in complex biological systems. These synthetic endeavors will not only expand the toolkit for studying BuChE but also pave the way for the discovery of new lead compounds with therapeutic potential.
Q & A
Q. How can researchers ethically share this compound-related data while protecting intellectual property?
- Deposit raw data in public repositories (e.g., Zenodo, ChEMBL) under CC-BY licenses.
- Use Material Transfer Agreements (MTAs) for sharing compounds with collaborators.
- Cite prior work exhaustively and avoid “salami slicing” in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
